2-Methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride 2-Methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 160310-86-1
VCID: VC7219240
InChI: InChI=1S/C9H11NO.ClH/c1-6-4-7-5-8(10)2-3-9(7)11-6;/h2-3,5-6H,4,10H2,1H3;1H
SMILES: CC1CC2=C(O1)C=CC(=C2)N.Cl
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65

2-Methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride

CAS No.: 160310-86-1

Cat. No.: VC7219240

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65

* For research use only. Not for human or veterinary use.

2-Methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride - 160310-86-1

Specification

CAS No. 160310-86-1
Molecular Formula C9H12ClNO
Molecular Weight 185.65
IUPAC Name 2-methyl-2,3-dihydro-1-benzofuran-5-amine;hydrochloride
Standard InChI InChI=1S/C9H11NO.ClH/c1-6-4-7-5-8(10)2-3-9(7)11-6;/h2-3,5-6H,4,10H2,1H3;1H
Standard InChI Key NFUVGSTYKBEZIG-UHFFFAOYSA-N
SMILES CC1CC2=C(O1)C=CC(=C2)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is 2-Methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride, with a molecular formula of C₉H₁₂ClNO and a molecular weight of 185.65 g/mol . The structure consists of a partially saturated benzofuran ring system, where the amine group at position 5 and methyl group at position 2 introduce steric and electronic modifications critical to its reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₂ClNO
Molecular Weight185.65 g/mol
CAS Number160310-86-1
Salt FormHydrochloride
Hydrogen Bond Donors2 (amine, HCl)
Hydrogen Bond Acceptors2 (ether O, Cl⁻)

The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays. The dihydrobenzofuran core adopts a semi-planar conformation, with the methyl group inducing slight puckering, as inferred from crystallographic data of analogous compounds .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route:

  • Cyclization: 5-Amino-2-methylphenol undergoes cyclization with α,β-unsaturated ketones under acidic conditions to form the dihydrobenzofuran scaffold.

  • Amination: Direct amination at position 5 using ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization from ethanol/water mixtures .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationH₂SO₄, 80°C, 6h72
AminationNH₄OAc, NaBH₃CN, MeOH, RT, 12h68
Salt FormationHCl (g), EtOH/H₂O, 0°C95

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize the exothermic cyclization step, ensuring consistent quality. Catalytic hydrogenation substitutes stoichiometric reductants to improve sustainability. Robust ion-exchange resins facilitate high-purity salt formation at scale .

Compound5-HT₁A Kᵢ (nM)D₂ Kᵢ (nM)
2-Methyl derivative (hydrochloride)28110
5-Fluoro analog1985

Applications in Materials Science

Polymer Precursor

The amine group serves as a monomer in polyamide and polyurethane synthesis. Incorporating the dihydrobenzofuran unit enhances thermal stability, as evidenced by a 15% increase in decomposition temperature (Td = 310°C) compared to non-aromatic analogs .

Catalysis

The compound acts as a ligand in palladium-catalyzed cross-coupling reactions. Its rigid structure improves catalytic efficiency in Suzuki-Miyaura reactions, achieving turnover numbers (TON) up to 10,000 for aryl bromide substrates .

Future Directions

  • Mechanistic Studies: Elucidate receptor binding modes via X-ray crystallography.

  • Formulation Development: Explore sustained-release formulations for neurological applications.

  • Green Chemistry: Optimize solvent-free synthesis routes to reduce environmental impact.

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